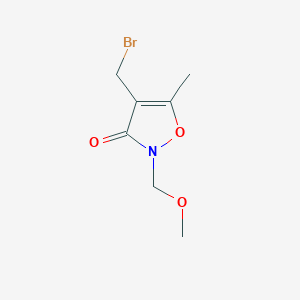
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one is a heterocyclic compound with the molecular formula C7H10BrNO3 and a molecular weight of 236.06 g/mol . This compound is characterized by the presence of a bromomethyl group, a methoxymethyl group, and a methyl group attached to an isoxazole ring. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one typically involves the bromination of a suitable precursor, such as 2-methoxymethyl-5-methyl-isoxazol-3-one. The reaction is carried out under controlled conditions using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Scientific Research Applications
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloromethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
- 4-Fluoromethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
- 4-Iodomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
Uniqueness
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions compared to its chloro, fluoro, and iodo counterparts .
Properties
Molecular Formula |
C7H10BrNO3 |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H10BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h3-4H2,1-2H3 |
InChI Key |
NXVLWEJLMUHPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(O1)COC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


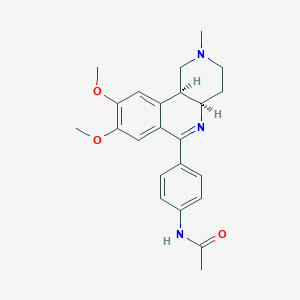
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
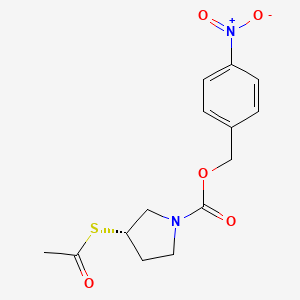

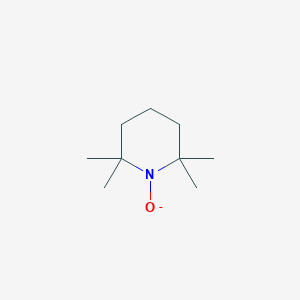
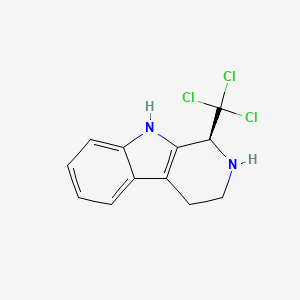
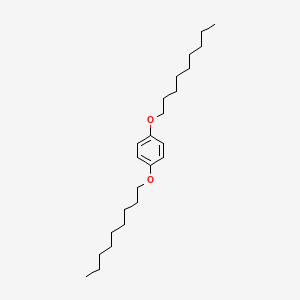
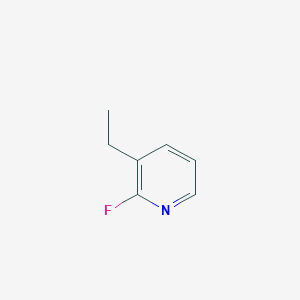
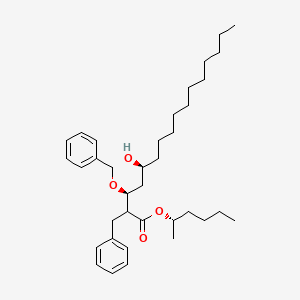
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
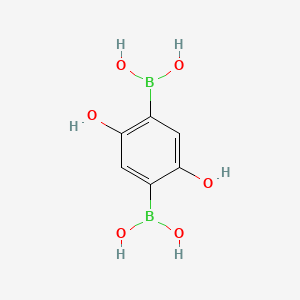

![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
